

# A Technical Guide to (E)-dec-5-ene: Properties, Reactions, and Experimental Protocols

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## Compound of Interest

Compound Name: Dec-5-ene

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(E)-**dec-5-ene**, also known by its common name trans-5-decene, is an unsaturated hydrocarbon with the chemical formula  $C_{10}H_{20}$ . Its structure features a ten-carbon chain with a double bond between the fifth and sixth carbon atoms, with the substituents on either side of the double bond in the trans configuration. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, key reactions, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

## Chemical Identity and Properties

The unambiguous identification of (E)-**dec-5-ene** is crucial for scientific research and chemical synthesis. Its IUPAC name is (E)-**dec-5-ene**, and its Chemical Abstracts Service (CAS) registry number is 7433-56-9[1][2][3][4][5][6][7].

## Physicochemical Data

A summary of the key physicochemical properties of (E)-**dec-5-ene** is presented in Table 1. This data is essential for understanding its behavior in various experimental conditions and for computational modeling.

| Property   | Value                           | Unit   | Source                |
|--|---------------------------------|--------|-----------------------|
| Molecular Formula                                  | C <sub>10</sub> H <sub>20</sub> | -      | [1][5]                |
| Molecular Weight                                   | 140.27                          | g/mol  | [1][5]                |
| CAS Number   | 7433-56-9                       | -      | [1][2][3][4][5][6][7] |
| IUPAC Name   | (E)-dec-5-ene                   | -      | [1][5]                |
| Synonyms   | trans-5-Decene, trans-Dec-5-ene | -      | [1][2][5]             |
| Normal Boiling Point                               | 443.15                          | K      | [4]                   |
| Enthalpy of Vaporization                           | 37.81                           | kJ/mol | [1]                   |
| Standard Gibbs Free Energy of Formation            | 113.54                          | kJ/mol | [1]                   |
| Enthalpy of Formation at Standard Conditions (gas) | -132.51                         | kJ/mol | [1]                   |
| Enthalpy of Fusion at Standard Conditions          | 21.86                           | kJ/mol | [1]                   |
| Ionization Energy                                  | 8.76 - 8.95                     | eV     | [1]                   |

## Key Reactions and Experimental Protocols

(E)-**dec-5-ene** is a versatile substrate for various organic reactions. Two notable transformations are its ozonolysis to form Criegee intermediates and the addition of phenoxathiin cation radical.

### Ozonolysis of (E)-dec-5-ene and Formation of Criegee Intermediates

Ozonolysis is a powerful method for the cleavage of the carbon-carbon double bond in alkenes. The reaction of (E)-**dec-5-ene** with ozone proceeds via the Criegee mechanism to form highly

reactive Criegee intermediates[7][8]. These intermediates are of significant interest in atmospheric chemistry and have applications in organic synthesis[7][9].

This protocol describes a general procedure for the ozonolysis of (E)-**dec-5-ene** followed by a reductive workup to yield pentanal.

Materials:

- (E)-**dec-5-ene**
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ), anhydrous
- Ozone ( $\text{O}_3$ ), generated from an ozone generator
- Dimethyl sulfide (DMS) or triphenylphosphine ( $\text{PPh}_3$ ) for reductive workup
- Nitrogen gas ( $\text{N}_2$ )
- Dry ice/acetone bath
- Round-bottom flask equipped with a gas inlet tube and a magnetic stir bar
- Drying tube

Procedure:

- **Reaction Setup:** Dissolve (E)-**dec-5-ene** in anhydrous dichloromethane in a round-bottom flask. The flask is then cooled to  $-78\text{ }^\circ\text{C}$  using a dry ice/acetone bath.
- **Ozonolysis:** A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a blue color, indicating an excess of ozone.
- **Purging:** Once the reaction is complete, the solution is purged with nitrogen gas to remove any unreacted ozone.
- **Reductive Workup:** A reducing agent, such as dimethyl sulfide or triphenylphosphine, is added to the solution at  $-78\text{ }^\circ\text{C}$ . The mixture is then allowed to warm to room temperature and stirred for several hours.

- Isolation: The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pentanal.

Safety Precautions: Ozone is toxic and potentially explosive. All manipulations should be performed in a well-ventilated fume hood. Ozonides are potentially explosive, and the reaction should be carried out with appropriate safety measures, including a blast shield.

## Addition of Phenoxathiin Cation Radical

The addition of the phenoxathiin cation radical to (E)-**dec-5-ene** results in the stereospecific formation of a bis(10-phenoxathiiniumyl)alkane adduct. This reaction proceeds via a trans addition mechanism, likely involving an episulfonium cation radical intermediate[10].

This protocol outlines the procedure for the addition of phenoxathiin cation radical to (E)-**dec-5-ene**[10].

Materials:

- (E)-**dec-5-ene**
- Phenoxathiin
- Acetonitrile (MeCN), anhydrous
- Anhydrous and inert atmosphere (e.g., argon or nitrogen)
- Electrochemical setup for generating the cation radical or a suitable chemical oxidant
- Basic alumina

Procedure:

- Generation of Cation Radical: The phenoxathiin cation radical is generated in situ in anhydrous acetonitrile, typically through electrochemical oxidation or by using a chemical oxidant.
- Addition Reaction: A solution of (E)-**dec-5-ene** in anhydrous acetonitrile is added to the solution of the phenoxathiin cation radical under an inert atmosphere. The reaction mixture is

stirred at room temperature until the reaction is complete.

- Isolation of Bisadduct: The resulting erythro bis(10-phenoxathiiniumyl)decane adduct is isolated from the reaction mixture.
- Elimination Reaction: The isolated bisadduct is treated with basic alumina in acetonitrile solution. This treatment leads to the elimination of a proton and phenoxathiin, yielding a mixture of (Z)- and (E)-(10-phenoxathiiniumyl)decenes.

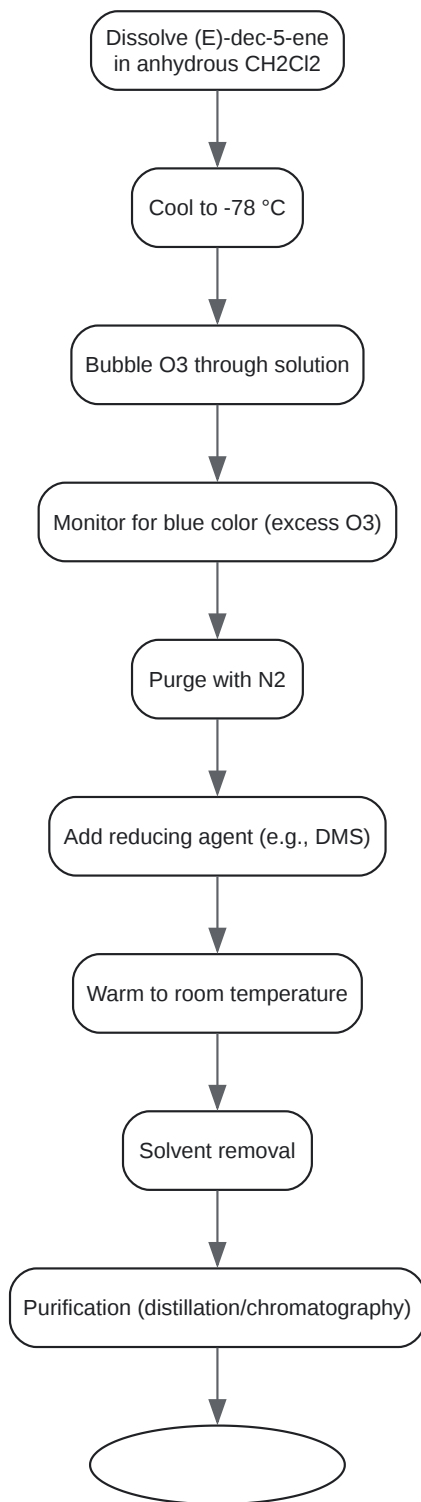
## Visualizing Reaction Mechanisms and Workflows

Diagrams are powerful tools for understanding complex chemical processes. The following sections provide visualizations for the ozonolysis of (E)-**dec-5-ene**.

### Experimental Workflow for Ozonolysis

The following diagram illustrates the key steps in the experimental workflow for the ozonolysis of (E)-**dec-5-ene** with a reductive workup.

## Experimental Workflow: Ozonolysis of (E)-dec-5-ene

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Caption: Ozonolysis Experimental Workflow

## Criegee Mechanism of Ozonolysis

The Criegee mechanism describes the stepwise reaction of an alkene with ozone. The following diagram illustrates this pathway for (E)-**dec-5-ene**.

Caption: Criegee Ozonolysis Mechanism

## Safety and Handling

(E)-**dec-5-ene** is a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use spark-proof tools and explosion-proof equipment. Handle in a well-ventilated area and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. In case of fire, use water spray, carbon dioxide, dry chemical, or chemical foam for extinction[5]. It is very toxic to aquatic life with long-lasting effects[5]. Proper disposal of waste is required. This information is based on safety data for similar alkenes and should be used as a guideline. Always consult the specific Safety Data Sheet (SDS) for (E)-**dec-5-ene** before use.

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